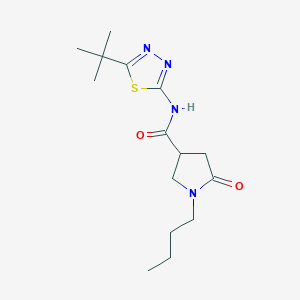![molecular formula C21H25N7O2 B4672252 Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate](/img/structure/B4672252.png)
Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate
Übersicht
Beschreibung
Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a naphthalene moiety, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a nucleophilic substitution reaction, where a naphthylamine derivative reacts with the triazine ring.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethyl piperazine-1-carboxylate with the intermediate compound obtained from the previous steps.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents involved.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-{[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate
- Ethyl 4-{[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate
- Ethyl 4-{[4-amino-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate
Uniqueness
Ethyl 4-{[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and contribute to its specific biological activities.
Eigenschaften
IUPAC Name |
ethyl 4-[[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-2-30-21(29)28-12-10-27(11-13-28)14-18-24-19(22)26-20(25-18)23-17-9-5-7-15-6-3-4-8-16(15)17/h3-9H,2,10-14H2,1H3,(H3,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTGSZRHTLQTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4672190.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4672198.png)

![3,5-dimethyl-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4672204.png)

![2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxybenzo[3,4-b]benz o[d]furan-3-yl)acetamide](/img/structure/B4672215.png)
![2,3,4,5-tetrabromo-6-[(3-fluorophenyl)carbamoyl]benzoic Acid](/img/structure/B4672221.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B4672227.png)
![(2E)-13-ACETYL-2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-5-METHYL-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCIN-1(2H)-ONE](/img/structure/B4672247.png)

![4-(2,4-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4672263.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B4672268.png)
![1-(2-fluorobenzyl)-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4672269.png)
![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4672272.png)
